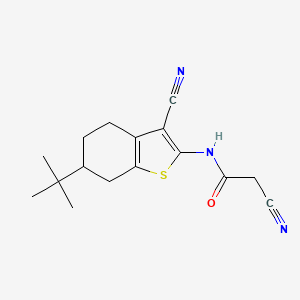
Ethyl 5-cyano-6-(4-(2-fluorophenyl)piperazino)-2-phenylnicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-cyano-6-(4-(2-fluorophenyl)piperazino)-2-phenylnicotinate, also known as ABT-089, is a drug that has been extensively studied for its potential use in treating cognitive disorders. It belongs to a class of drugs known as nicotinic acetylcholine receptor agonists, which have been shown to improve cognitive function in both animal models and humans. In
作用机制
Ethyl 5-cyano-6-(4-(2-fluorophenyl)piperazino)-2-phenylnicotinate works by binding to and activating nicotinic acetylcholine receptors in the brain. These receptors are involved in many cognitive processes, including attention, learning, and memory. By activating these receptors, this compound can improve cognitive function.
Biochemical and Physiological Effects
This compound has been shown to increase the release of several neurotransmitters, including dopamine, norepinephrine, and acetylcholine. These neurotransmitters are involved in many cognitive processes, including attention, learning, and memory. This compound has also been shown to increase blood flow to the brain, which may contribute to its cognitive-enhancing effects.
实验室实验的优点和局限性
Ethyl 5-cyano-6-(4-(2-fluorophenyl)piperazino)-2-phenylnicotinate has several advantages for use in lab experiments. It has a well-defined mechanism of action and has been extensively studied in both animal models and humans. However, there are also some limitations to its use. This compound has a relatively short half-life, which may limit its effectiveness in some experiments. Additionally, its effects may be influenced by factors such as age, sex, and genetic variability.
未来方向
There are several future directions for research on Ethyl 5-cyano-6-(4-(2-fluorophenyl)piperazino)-2-phenylnicotinate. One area of interest is its potential use in treating cognitive disorders such as Alzheimer's disease and schizophrenia. Another area of interest is its potential use in enhancing cognitive function in healthy individuals, such as students or professionals. Additionally, there is interest in developing new nicotinic acetylcholine receptor agonists that may have improved efficacy and fewer side effects than this compound.
Conclusion
This compound is a drug that has been extensively studied for its potential use in treating cognitive disorders and enhancing cognitive function in healthy individuals. Its mechanism of action involves binding to and activating nicotinic acetylcholine receptors in the brain, leading to increased neurotransmitter release and improved cognitive function. While there are some limitations to its use, this compound has several advantages for use in lab experiments and has been the subject of much scientific research. There are several future directions for research on this compound, including its potential use in treating cognitive disorders and developing new nicotinic acetylcholine receptor agonists.
合成方法
The synthesis of Ethyl 5-cyano-6-(4-(2-fluorophenyl)piperazino)-2-phenylnicotinate involves several steps, including the reaction of 2-aminonicotinic acid with ethyl cyanoacetate, followed by the addition of 2-fluorophenylpiperazine and subsequent cyclization. This results in the formation of this compound, which is then purified and characterized using various analytical techniques.
科学研究应用
Ethyl 5-cyano-6-(4-(2-fluorophenyl)piperazino)-2-phenylnicotinate has been extensively studied for its potential use in treating cognitive disorders such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia. Animal studies have shown that this compound can improve cognitive function, including working memory, attention, and learning and memory. In humans, this compound has been shown to improve cognitive function in healthy adults and those with ADHD.
属性
IUPAC Name |
ethyl 5-cyano-6-[4-(2-fluorophenyl)piperazin-1-yl]-2-phenylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O2/c1-2-32-25(31)20-16-19(17-27)24(28-23(20)18-8-4-3-5-9-18)30-14-12-29(13-15-30)22-11-7-6-10-21(22)26/h3-11,16H,2,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKJBUQMVUEYIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)N2CCN(CC2)C3=CC=CC=C3F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

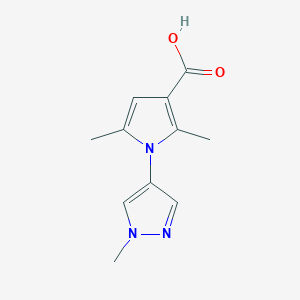
![6-Bromo-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2787564.png)
![2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethanamine hydrochloride](/img/structure/B2787566.png)
![Tert-butyl 2-[(but-2-ynoylamino)methyl]-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2787567.png)
![ethyl 1-(4-chlorobenzyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/no-structure.png)
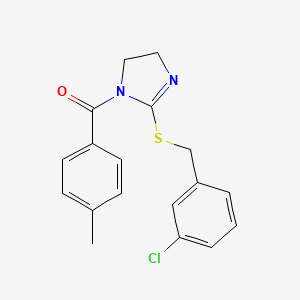

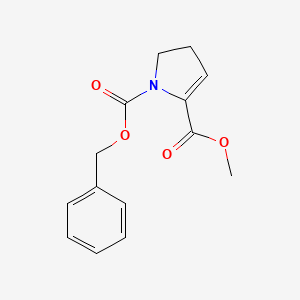
![3-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-propionic acid](/img/structure/B2787574.png)
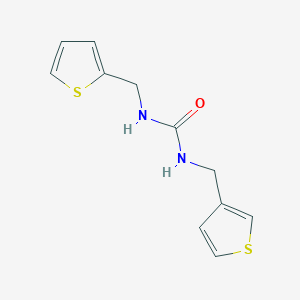
![4-[4-(4-Chlorophenyl)sulfanylbutanoyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2787578.png)
